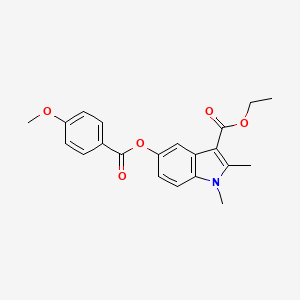![molecular formula C20H27N3O6 B11659841 (5-Nitrobenzene-1,3-diyl)bis[(2,6-dimethylmorpholin-4-yl)methanone]](/img/structure/B11659841.png)
(5-Nitrobenzene-1,3-diyl)bis[(2,6-dimethylmorpholin-4-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-5-NITROBENZOYL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound characterized by the presence of two morpholine rings substituted with dimethyl groups and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-5-NITROBENZOYL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps, starting with the preparation of the morpholine derivatives. The key steps include:
Formation of 2,6-Dimethylmorpholine: This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Nitration of Benzoyl Compound: The benzoyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated benzoyl compound is then coupled with the 2,6-dimethylmorpholine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-5-NITROBENZOYL]-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-[3-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-5-NITROBENZOYL]-2,6-DIMETHYLMORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-5-NITROBENZOYL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine rings can interact with biological macromolecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative used in various chemical syntheses.
4-(2,6-Dimethyl-4-morpholinyl)carbonyl aniline:
Uniqueness
4-[3-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-5-NITROBENZOYL]-2,6-DIMETHYLMORPHOLINE is unique due to the combination of its structural features, including the presence of two morpholine rings and a nitrobenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H27N3O6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[3-(2,6-dimethylmorpholine-4-carbonyl)-5-nitrophenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H27N3O6/c1-12-8-21(9-13(2)28-12)19(24)16-5-17(7-18(6-16)23(26)27)20(25)22-10-14(3)29-15(4)11-22/h5-7,12-15H,8-11H2,1-4H3 |
InChI Key |
PQXIBZQSJUPPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CC(OC(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11659761.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11659769.png)
![4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11659771.png)
![2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11659772.png)
![2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11659774.png)
![8-ethoxy-4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11659788.png)
![6-Amino-4-(biphenyl-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659796.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659797.png)
![4-{(E)-[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11659802.png)
![N'-[(1E,2E)-3-(2-furyl)-2-methylprop-2-enylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11659804.png)
![N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11659814.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11659819.png)
![(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11659840.png)
